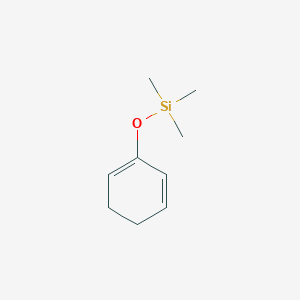
2-(三甲基硅氧基)-1,3-环己二烯
描述
2-(Trimethylsiloxy)-1,3-cyclohexadiene is a silicon-containing diene derivative that has been utilized in various synthetic organic chemistry applications. Its structure includes a trimethylsilyloxy group attached to a cyclohexadiene ring, which can participate in different chemical reactions due to the presence of the reactive diene system.
Synthesis Analysis
The synthesis of 2-(Trimethylsiloxy)-1,3-cyclohexadiene and related compounds has been explored in several studies. For instance, the preparation of 2-trimethylsilylethyl-1,3-butadiene, which can act as a synthetic equivalent to 3-methylene-1,4-pentadiene, is achieved through a cross-coupling reaction catalyzed by a nickel-phosphine complex . This demonstrates the potential for generating similar structures to 2-(Trimethylsiloxy)-1,3-cyclohexadiene through organometallic catalysis.
Molecular Structure Analysis
The molecular structure of related organosilicon compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a tetrakis(trimethylsilyl)-substituted cyclohexene has been elucidated, providing insights into the bond distances and molecular geometry of such compounds . This information is crucial for understanding the reactivity and properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene.
Chemical Reactions Analysis
2-(Trimethylsiloxy)-1,3-cyclohexadiene is a versatile reagent in Diels-Alder reactions, as indicated by the development of E-trimethylsilyloxy-1,3-butadiene as a reactive diene component . The cycloaddition reactions of α-oxo sulfines with 2-(trimethylsiloxy)-1,3-dienes lead to thiacyclohexanone S-oxides, showcasing the regioselectivity and potential for synthesizing complex heterocyclic structures . Additionally, the use of 1,4-bis(trimethylsilyl)-substituted diaza-cyclohexadienes as strong reductants for transition metals highlights the chemical versatility of silicon-substituted dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene derivatives can be inferred from related compounds. For instance, the stereochemistry of bis(trimethylsilyl)cyclohexenes has been studied using NMR spectroscopy, providing information on the cis/trans configurations and the influence of substituents on the properties of these molecules . The reactivity of organosilicon compounds in various chemical environments, such as their role as reducing agents in catalytic reactions, also sheds light on the properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene .
科学研究应用
1. Synthesis of Trimethylsiloxy-Functionalized New Polymers
- Application Summary : This compound is used in the synthesis of trimethylsiloxy end-functionalized new polymers using ring-opening metathesis polymerization with a ruthenium initiator .
- Methods of Application : The key steps for the new silicon-containing end-capped polymers are: In the first step, direct end-capping is carried out by adding cis-2-butene-1,4-diol to the ring-opened norbornene dicarboximides. In the second step, the reaction of hydroxy-functionalized polymers with trimethylsilyl chloride gives trimethylsiloxy-functionalized polymers .
- Results or Outcomes : The molecular and structural features of the obtained polymers were confirmed by NMR and GPC analyzes, and their thermal properties were investigated by DSC. End-functionalization efficiency values were determined by NMR spectroscopy .
2. Preparation and Characterization of Tris (trimethylsiloxy)silyl Modified Polyurethane Acrylates
- Application Summary : This compound is used in the preparation and characterization of tris (trimethylsiloxy)silyl modified polyurethane acrylates, which have applications in textile treatment .
- Methods of Application : Three series of silicone modified polyurethane acrylate (SPUA) prepolymers were prepared from dicyclohexylmethane-4, 4′-diisocyanate (HMDI), PPG1000, triethylene glycol (TEG), 2-hydroxyethyl acrylate (HEA), and multi-hydroxyalkyl silicone (MI-III) with tris (trimethylsiloxy)silyl propyl side groups .
- Results or Outcomes : The properties of films were investigated by attenuated total reflection (ATR)-FTIR, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDS), water contact angle (WCA), thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), water and hexane resistance, and tensile testing .
属性
IUPAC Name |
cyclohexa-1,5-dien-1-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7-8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRVUXAMPRMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399257 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsiloxy)-1,3-cyclohexadiene | |
CAS RN |
54781-19-0 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsiloxy)-1,3-cyclohexadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)


![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)
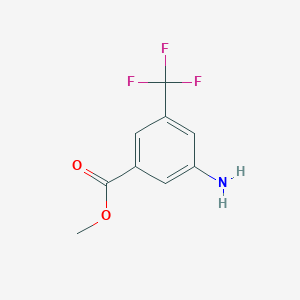
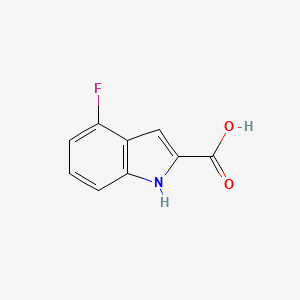

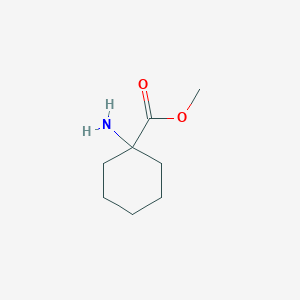

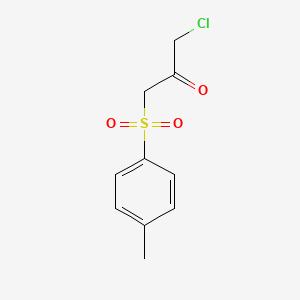
![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)
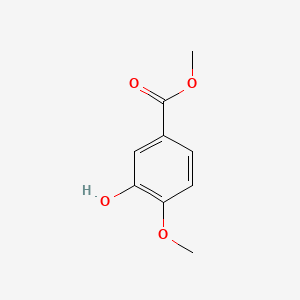
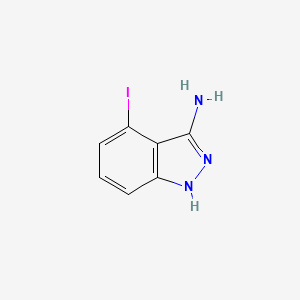
![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)